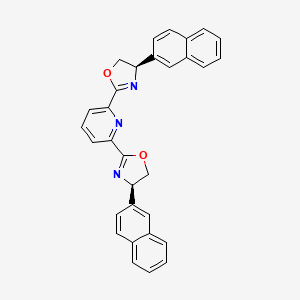
2,6-bis((R)-4-(naphthalen-2-yl)-4,5-dihydrooxazol-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-bis(®-4-(naphthalen-2-yl)-4,5-dihydrooxazol-2-yl)pyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine core substituted with two oxazoline rings, each bearing a naphthyl group. The stereochemistry of the oxazoline rings is specified as ®, indicating the configuration of the chiral centers.
Preparation Methods
The synthesis of 2,6-bis(®-4-(naphthalen-2-yl)-4,5-dihydrooxazol-2-yl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids through cyclization reactions.
Attachment to Pyridine Core: The oxazoline rings are then attached to the pyridine core via nucleophilic substitution reactions.
Introduction of Naphthyl Groups: The naphthyl groups are introduced through Friedel-Crafts acylation reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
2,6-bis(®-4-(naphthalen-2-yl)-4,5-dihydrooxazol-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert the oxazoline rings to amino alcohols.
Substitution: The naphthyl groups can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.
Scientific Research Applications
2,6-bis(®-4-(naphthalen-2-yl)-4,5-dihydrooxazol-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s chiral centers make it useful in studying stereochemistry and chiral recognition processes.
Industry: Used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.
Mechanism of Action
The mechanism of action of 2,6-bis(®-4-(naphthalen-2-yl)-4,5-dihydrooxazol-2-yl)pyridine involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine and oxazoline rings. This coordination can alter the electronic properties of the metal center, leading to various catalytic and electronic applications. The naphthyl groups provide additional stability and electronic effects.
Comparison with Similar Compounds
Similar compounds include other bis(oxazoline) ligands and pyridine derivatives. Compared to these compounds, 2,6-bis(®-4-(naphthalen-2-yl)-4,5-dihydrooxazol-2-yl)pyridine is unique due to its specific stereochemistry and the presence of naphthyl groups, which enhance its stability and electronic properties. Some similar compounds are:
- 2,6-bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine
- 2,6-bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine
These compounds differ in the substituents on the oxazoline rings, which can significantly affect their chemical behavior and applications.
Properties
CAS No. |
886061-37-6 |
|---|---|
Molecular Formula |
C31H23N3O2 |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
(4R)-4-naphthalen-2-yl-2-[6-[(4R)-4-naphthalen-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C31H23N3O2/c1-3-8-22-16-24(14-12-20(22)6-1)28-18-35-30(33-28)26-10-5-11-27(32-26)31-34-29(19-36-31)25-15-13-21-7-2-4-9-23(21)17-25/h1-17,28-29H,18-19H2/t28-,29-/m0/s1 |
InChI Key |
XUPJQWSCAFJTCL-VMPREFPWSA-N |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=NC(=CC=C2)C3=N[C@@H](CO3)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6 |
Canonical SMILES |
C1C(N=C(O1)C2=NC(=CC=C2)C3=NC(CO3)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


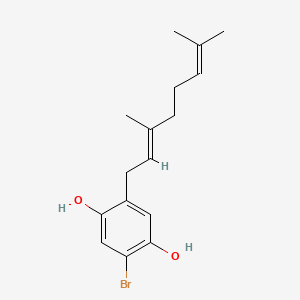
![6-[2-(3,4-Dichlorophenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B14159684.png)
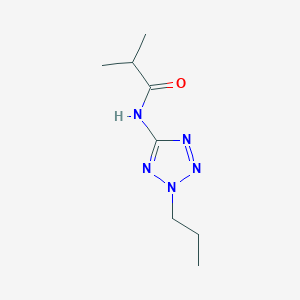
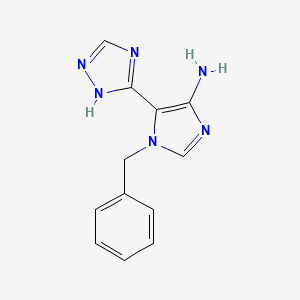
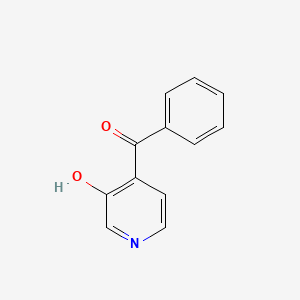



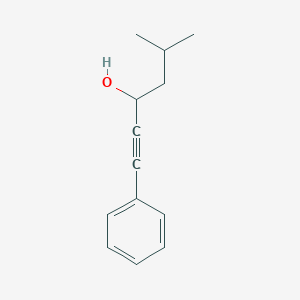


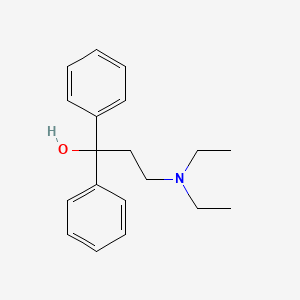
![N-[(E)-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-1H-1,2,4-triazol-1-amine](/img/structure/B14159750.png)
![1-(2-Methoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14159752.png)
